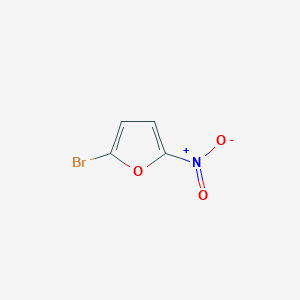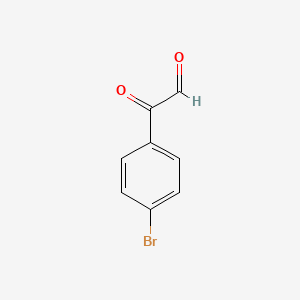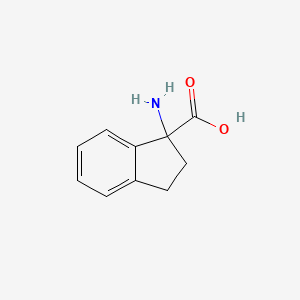
4,4'-Diacetyldiphenylmethane
Descripción general
Descripción
4,4’-Diacetyldiphenylmethane is a chemical compound with the molecular formula C17H16O2 and a molecular weight of 252.3077 . It is also known as 1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone .
Synthesis Analysis
The synthesis of 4,4’-Diacetyldiphenylmethane involves aromatic polyimides based on 4,4´-diaminodiphenylmethane (DPM) and 4,4´-diaminotriphenylmethane (TPM) and three commercial dianhydrides . Another method involves the condensation of aromatic amines with formaldehyde on natural kaolinites .Molecular Structure Analysis
The molecular structure of 4,4’-Diacetyldiphenylmethane consists of two phenyl rings connected by a methylene bridge, with each phenyl ring bearing an acetyl group .Physical And Chemical Properties Analysis
4,4’-Diacetyldiphenylmethane has a density of 1.1±0.1 g/cm3, a boiling point of 423.2±38.0 °C at 760 mmHg, and a refractive index of 1.566 . It has a flash point of 158.2±23.8 °C .Aplicaciones Científicas De Investigación
Application in Polyurethane Production
- Summary of the Application : 4,4’-Diacetyldiphenylmethane is a reactant used globally in the production of polyurethane . Polyurethanes are the products of the polyaddition reaction of diols and diisocyanates. This class of polymers has numerous applications in the automotive industry, usually as soft or rigid foams and flexible plastics .
- Methods of Application or Experimental Procedures : The molecule of 4,4’-Diacetyldiphenylmethane can exist in three isomers, among them, the 4,4’-methylene diphenyl diisocyanate (4,4’-MDI) is prevalent in the chemical industry . The polymerization reactions involved are very complex chemical processes that are strictly dependent on thermodynamic conditions. Even small changes in reaction conditions such as temperature or the concentration of reactants can significantly influence product formation .
- Results or Outcomes : The structural flexibility of 4,4’-Diacetyldiphenylmethane is one of the most important molecular properties influencing the polymerization process . This property was modeled using density functional theory (DFT) calculations and Car-Parrinello molecular dynamics (MD) simulations .
Application in Non-Isocyanate Route to Polyureas
- Summary of the Application : 4,4’-Diacetyldiphenylmethane is used in the synthesis of N,N’-diphenyl-4,4′-methylenediphenylene biscarbamate . This compound is then used in a non-isocyanate route (NIR) to produce polyureas . Polyureas are a type of polymer that have a wide range of applications, including coatings, sealants, and adhesives .
- Methods of Application or Experimental Procedures : The synthesis of N,N’-diphenyl-4,4′-methylenediphenylene biscarbamate involves a trans-ureation reaction with diamines . This is a complex chemical process that requires precise control over reaction conditions .
- Results or Outcomes : The use of 4,4’-Diacetyldiphenylmethane in this process provides a non-isocyanate route to polyureas, which can be beneficial in certain industrial applications .
Application in Synthesis of Biscarbamate
- Summary of the Application : 4,4’-Diacetyldiphenylmethane is used in the synthesis of N,N’-diphenyl-4,4′-methylenediphenylene biscarbamate . This compound is then used in a non-isocyanate route (NIR) to produce polyureas . Polyureas are a type of polymer that have a wide range of applications, including coatings, sealants, and adhesives .
- Methods of Application or Experimental Procedures : The synthesis of N,N’-diphenyl-4,4′-methylenediphenylene biscarbamate involves a trans-ureation reaction with diamines . This is a complex chemical process that requires precise control over reaction conditions .
- Results or Outcomes : The use of 4,4’-Diacetyldiphenylmethane in this process provides a non-isocyanate route to polyureas, which can be beneficial in certain industrial applications .
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELZOWACOGDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285876 | |
| Record name | 4,4'-Diacetyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diacetyldiphenylmethane | |
CAS RN |
790-82-9 | |
| Record name | 790-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diacetyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBIS(ACETOPHENONE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



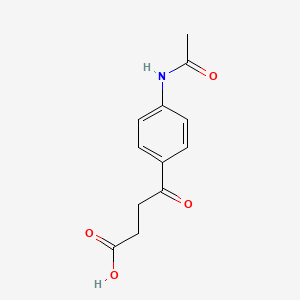
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
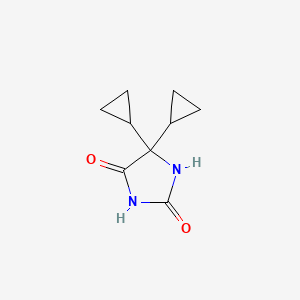
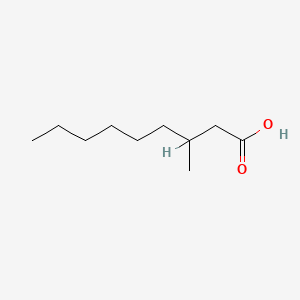
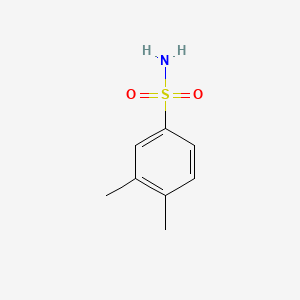
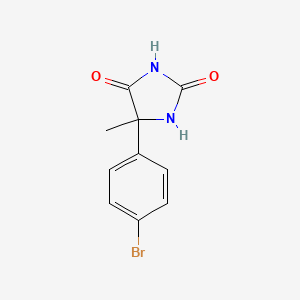
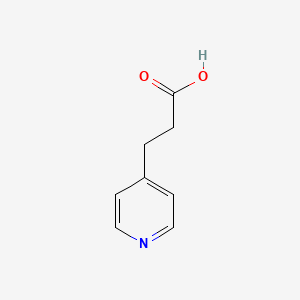
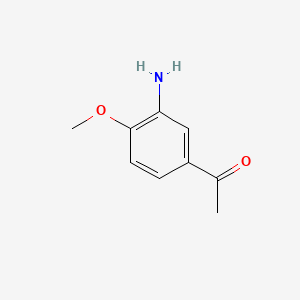
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
